3-cyclobutylideneazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylideneazetidine hydrochloride: is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring with a cyclobutylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the [2+2] cycloaddition reaction, where ethyl 2,3-butadienoate reacts with a cyclic ketimine in the presence of a catalyst such as 1,4-dioxane . The resulting azetidine derivative can then be converted to the hydrochloride salt.
Industrial Production Methods: Industrial production of 3-cyclobutylideneazetidine hydrochloride may involve large-scale cycloaddition reactions followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutylideneazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or lithium diisopropylamide as bases.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Cyclobutylideneazetidine hydrochloride is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with unique properties .
Mechanism of Action
The mechanism of action of 3-cyclobutylideneazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in the azetidine moiety makes it reactive, allowing it to participate in various chemical reactions. The compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function .
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclobutylidene substituent.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and reactivity compared to azetidine.
Uniqueness: 3-Cyclobutylideneazetidine hydrochloride is unique due to its combination of the azetidine ring and the cyclobutylidene substituent.
Properties
CAS No. |
2098100-25-3 |
---|---|
Molecular Formula |
C7H12ClN |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.